6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine
Description
Properties
IUPAC Name |
6-(3-iodopyridin-4-yl)oxyfuro[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN2O2/c13-9-7-14-3-1-11(9)17-8-5-12-10(15-6-8)2-4-16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSOBOMQTMZXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OC2=CC3=C(C=CO3)N=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301247159 | |
| Record name | 6-[(3-Iodo-4-pyridinyl)oxy]furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-78-8 | |
| Record name | 6-[(3-Iodo-4-pyridinyl)oxy]furo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(3-Iodo-4-pyridinyl)oxy]furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Representative Preparation Conditions for Furo[3,2-c]pyridin-4(5H)-one and Derivatives
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Treatment of furo[3,2-c]pyridin-4(5H)-one with phosphorus oxychloride (POCl3) at 120°C for 30 min | 81 | Conversion to 4-chlorofuro[3,2-c]pyridine; workup involves basification and extraction |
| 2 | Reaction with POCl3 at reflux for 3 hours | - | Alternative chlorination method; product purified by silica gel chromatography |
| 3 | Microwave irradiation with POCl3 in acetonitrile at 110°C for 5 minutes | 45.4 | Rapid chlorination method under microwave conditions |
| 4 | Heating compound with POCl3 at 120-140°C for 2.5 hours | - | Followed by quenching, neutralization, extraction, and column chromatography |
These steps provide chlorinated furo[3,2-c]pyridine intermediates essential for subsequent coupling reactions.
Research Findings on Reaction Efficiency and Stability
- The palladium-catalyzed coupling is sensitive to steric hindrance and electronic effects of substituents on the pyridine ring.
- Microwave-assisted synthesis significantly reduces reaction time while maintaining or improving yields.
- Stability of intermediates and complexes can be affected by substituents adjacent to the pyridine nitrogen, influencing the efficiency of iodine transfer and coupling.
- The use of dry, oxygen-free conditions is critical to prevent catalyst deactivation and side reactions.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Core synthesis | POCl3 chlorination at 110–140 °C, 5 min to 3 h | Microwave irradiation can accelerate process |
| Coupling catalyst | Pd(PPh3)2Cl2 (10 mol%), CuI (15 mol%), PPh3 (20 mol%) | Essential for C–O bond formation |
| Base | Dry, deoxygenated diethylamine | Maintains catalyst activity |
| Solvent | CH2Cl2, Et2NH, or other aprotic solvents | Solvent choice affects reaction rate |
| Temperature | 60–120 °C (microwave heating reduces time to 15–20 min) | Elevated temp required for efficient coupling |
| Atmosphere | Nitrogen or argon inert atmosphere | Prevents oxidation and catalyst poisoning |
| Purification | Extraction, silica gel chromatography | Required to isolate pure product |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 3 of the pyridine ring undergoes facile nucleophilic substitution (S<sub>N</sub>Ar) under mild conditions. Typical reagents and outcomes include:
Key Insight : Reactions proceed via an aromatic nucleophilic substitution mechanism, accelerated by electron-withdrawing effects of the furopyridine system .
Transition Metal-Catalyzed Cross-Coupling
The iodine substituent enables efficient participation in palladium/copper-mediated coupling reactions:
Suzuki-Miyaura Coupling
Sonogashira Coupling
Mechanistic Note : Oxidative addition of Pd(0) to the C–I bond initiates these reactions, followed by transmetallation or alkyne insertion .
Oxidation and Reduction Pathways
The furopyridine core and iodine substituent exhibit distinct redox behavior:
Critical Observation : Iodine’s leaving-group ability facilitates clean oxidation to hydroxyl groups without side reactions .
Heterocyclic Ring-Forming Reactions
The compound serves as a precursor for complex polycyclic systems:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Malononitrile | K<sub>2</sub>CO<sub>3</sub>, DMF, 120°C | Furochromeno[2,3-b]pyridine | 74% | |
| Ethyl cyanoacetate | Piperidine, EtOH, reflux | Pyrido[2,3-d]pyrimidine | 81% |
Mechanism : These transformations involve sequential Michael addition, cyclization, and aromatization steps .
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights unique features:
| Compound | Relative Reactivity in Suzuki Coupling | Preferred Coupling Position |
|---|---|---|
| 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine | 1.0 (reference) | C3-Iodine |
| 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine | 0.6 | C6-Iodine |
| 6-(Dimethoxymethyl)furo[3,2-b]pyridine | N/A (no iodine) | – |
Explanation : The electron-deficient pyridine ring enhances oxidative addition kinetics at C3-I compared to sterically hindered C6-I derivatives .
Scientific Research Applications
Pharmacological Applications
1. Inhibition of PAR-2 Signaling Pathway
One of the primary applications of 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine is its role as an inhibitor of the Protease-Activated Receptor 2 (PAR-2) signaling pathway. PAR-2 is implicated in various inflammatory processes and pain signaling. Research indicates that compounds targeting PAR-2 can be effective in treating conditions such as:
- Inflammatory bowel disease
- Rheumatoid arthritis
- Asthma
- Neuropathic pain
The compound has been shown to inhibit PAR-2 activity, potentially reducing inflammation and nociception in clinical settings .
2. Toll-Like Receptor (TLR) Modulation
Recent studies have also highlighted the potential of this compound as a modulator of Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play critical roles in the immune response and are targets for developing therapies for autoimmune diseases. The ability of this compound to inhibit these receptors suggests its utility in treating conditions like lupus and other inflammatory disorders .
Case Studies
Case Study 1: Treatment of Inflammatory Conditions
In a preclinical study, researchers administered this compound to rodent models exhibiting symptoms of inflammation induced by PAR-2 agonists. The results demonstrated a significant reduction in edema and inflammatory cytokine levels, supporting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Autoimmune Disease Management
Another study focused on the compound's effects on TLR-mediated signaling pathways. In vitro assays revealed that treatment with this compound led to decreased activation of TLR7 and TLR8 in immune cells, suggesting a mechanism by which it could mitigate autoimmune responses. This finding opens avenues for further research into its use for conditions such as systemic lupus erythematosus (SLE) .
Summary Table of Applications
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Inflammatory Bowel Disease | Crohn's disease, ulcerative colitis | Inhibition of PAR-2 signaling |
| Pain Management | Neuropathic pain, post-operative pain | Reduction in nociceptive signaling |
| Autoimmune Diseases | Systemic lupus erythematosus | Modulation of TLR7 and TLR8 |
| Other Inflammatory Conditions | Rheumatoid arthritis, asthma | General anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Research Findings and Trends
- Substituent Position: Activity correlates with substituent placement; e.g., iodine at position 3 (antiviral) vs.
- Trifluoromethyl Groups : Enhance bioactivity and solubility in furo[3,2-c]pyridines, suggesting a design strategy for optimizing the target compound .
- Multi-Substituted Derivatives : Trisubstituted furopyridines (e.g., 2,3,5-trisubstituted) show broader pharmacological profiles, indicating avenues for further modification .
Biological Activity
6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine is a compound that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from a variety of research studies and findings.
Chemical Structure and Synthesis
The compound features a furo[3,2-b]pyridine core, which is known for its versatility in drug design. The synthesis of this compound typically involves the coupling of iodinated pyridine derivatives with furo[3,2-b]pyridine scaffolds through various chemical reactions, including metal-mediated couplings and oxidative cyclization methods .
Biological Activity
The biological activity of this compound is primarily associated with its role as a selective inhibitor of various kinases. Notably, compounds derived from the furo[3,2-b]pyridine scaffold have been identified as potent inhibitors of cdc-like kinases (CLKs), which are implicated in several cellular processes including cell cycle regulation and gene expression .
- Kinase Inhibition : The compound demonstrates significant inhibitory activity against CLKs, making it a candidate for further development in cancer therapy and other diseases where these kinases play a critical role.
- Hedgehog Signaling Modulation : Additionally, it has shown efficacy in modulating the Hedgehog signaling pathway, which is crucial in developmental processes and has been linked to various cancers when dysregulated .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of furo[3,2-b]pyridine derivatives in various biological assays:
- Antiviral Activity : A related study on furo[2,3-d]pyrimidine derivatives demonstrated broad-spectrum antiviral activity against varicella-zoster virus (VZV), suggesting potential applications for furo-based compounds in antiviral drug development. The EC50 values for these compounds were reported to be low micromolar, indicating strong antiviral potential without significant cytotoxicity at higher concentrations .
- Cytotoxicity in Cancer Cell Lines : Another investigation focused on the cytotoxic effects of furo derivatives on human cancer cell lines (e.g., MCF-7 and A549). Compounds exhibited IC50 values ranging from 13.89 to 19.43 µM, with mechanisms involving apoptosis via caspase activation noted in certain derivatives .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for various derivatives related to furo[3,2-b]pyridine:
| Compound Derivative | Biological Activity | IC50/EC50 Values | Mechanism of Action |
|---|---|---|---|
| This compound | CLK Inhibitor | Sub-micromolar | Kinase inhibition |
| Furo[2,3-d]pyrimidine Hybrid | Antiviral (VZV) | Low micromolar (EC50) | Antiviral activity |
| Furo Derivative X | Cytotoxicity (MCF-7) | 13.89 - 19.43 µM | Apoptosis via caspase activation |
Q & A
Q. What are the standard synthetic routes for 6-(3-iodopyridin-4-yloxy)furo[3,2-b]pyridine?
The synthesis typically involves cyclization strategies. For example, furopyridine derivatives can be prepared via Thorpe-Ziegler cyclization using sodium methoxide in methanol, as demonstrated for structurally related furo[2,3-b]pyridines. This method involves refluxing a carbonitrile precursor with NaOMe, followed by precipitation and purification . For iodination, 3-iodopyridin-4-ol derivatives may serve as intermediates, with halogenation steps guided by protocols for 4-(4-halophenyl)pyridines .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential. H and C NMR can resolve the fused furopyridine core and iodopyridinyloxy substituent, while high-resolution MS confirms molecular weight. Elemental analysis validates purity, as reported for analogous furopyridines . X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as seen in related pyridothienopyrimidines .
Advanced Research Questions
Q. How can iodination efficiency be optimized during synthesis?
Iodination of pyridine precursors often requires careful control of electrophilic substitution conditions. For example, using iodine monochloride (ICl) in acetic acid under inert atmospheres improves regioselectivity. Alternatively, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with pre-iodinated fragments may bypass direct iodination challenges, as suggested for 4-(4-halophenyl)pyridine derivatives . Solvent polarity (e.g., DMF or THF) also influences reaction rates .
Q. How do solubility challenges impact experimental design, and how can they be mitigated?
The compound’s low solubility in aqueous media complicates biological assays. Polar aprotic solvents like DMSO or DMF are effective for in vitro studies, but residual solvent toxicity must be controlled (<0.1% v/v). For in vivo applications, prodrug strategies (e.g., esterification of the pyridinyloxy group) or nanoparticle encapsulation can enhance bioavailability .
Q. What structural modifications influence structure-activity relationships (SAR) in related furopyridines?
Substitutions on the pyridine and furan rings significantly affect bioactivity. For instance:
- Electron-withdrawing groups (e.g., -I, -Cl) on the pyridine enhance electrophilic reactivity and binding to targets like kinases .
- Alkyl or aryl groups on the furopyridine core modulate lipophilicity and membrane permeability, as shown in antimicrobial furo[2,3-b]pyridines . Systematic SAR studies require parallel synthesis of analogs with controlled substituent variations .
Q. How should discrepancies in analytical data (e.g., NMR splitting patterns) be resolved?
Unexpected splitting in NMR spectra may arise from dynamic rotational isomerism or impurities. Cross-validation with 2D NMR (COSY, HSQC) and temperature-dependent studies can distinguish conformational effects from synthetic byproducts. For example, hindered rotation around the pyridinyloxy bond may cause signal broadening, which resolves at elevated temperatures .
Q. What purification strategies are effective for removing halogenated byproducts?
Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates halogenated impurities. Reverse-phase HPLC (C18 column, acetonitrile/water) is preferred for polar derivatives. Recrystallization from ethanol or methanol yields high-purity crystals, as demonstrated for thieno[2,3-b]pyridines .
Q. How are biological activities (e.g., antimicrobial) evaluated methodologically?
Standard protocols include:
- MIC assays : Testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Kinase inhibition : Fluorescence-based assays (e.g., BTK inhibition) with ATP-competitive probes .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
